molecular formula C14H18O B8558796 Cycloheptyl(phenyl)methanone CAS No. 6004-52-0

Cycloheptyl(phenyl)methanone

Cat. No. B8558796
M. Wt: 202.29 g/mol
InChI Key: MYLYAKWBAWDOTR-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

Phenylmagnesium bromide (3.0M solution in diethyl ether) (271 mL), was added dropwise to a stirred (overhead stirrer) solution of cycloheptanecarbonitrile (50 g) in 229 mL diethyl ether under nitrogen at such a rate as to maintain gentle reflux. The reaction mixture was then heated at reflux for 3 hours. TLC indicated no starting material present in the reaction mixture. The reaction mixture was allowed to cool to room temperature and stood under nitrogen overnight. The reaction mixture was cooled to 0° C. and treated dropwise with 102 mL 4N HCl(aq) keeping the temperature below 20° C. 4N sulfuric acid (203 mL) was added dropwise rapidly to start with and then more slowly towards the end. The ice bath was removed and the diethyl ether was distilled off. The reaction mixture was heated at 80-90° C. for 3.5 hours then allowed to cool to room temperature and stood overnight. The mixture was diluted with ether (approx 450 mL) and water (100 mL). The layers were separated and the aqueous layer was extracted with ether (2×400 mL). The organic layers were combined and washed with saturated aqueous sodium hydrogen carbonate (600 mL) and brine (600 mL), dried over magnesium sulphate, filtered and evaporated to give the sub-titled compound as an orange liquid (86.5 g).
Quantity
271 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
229 mL
Type
solvent
Reaction Step Two
Name
Quantity
102 mL
Type
reactant
Reaction Step Three
Quantity
203 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:9]1([C:16]#N)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.Cl.S(=O)(=O)(O)[OH:20]>C(OCC)C>[CH:9]1([C:16]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:20])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
271 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCCC1)C#N
Name
Quantity
229 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
102 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
203 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
DISTILLATION
Type
DISTILLATION
Details
the diethyl ether was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80-90° C. for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
stood overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether (approx 450 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (2×400 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate (600 mL) and brine (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCCC1)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 86.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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